molecular formula C8H13N3O2 B12458993 1-tert-butyl-5-methyl-4-nitro-1H-pyrazole

1-tert-butyl-5-methyl-4-nitro-1H-pyrazole

Cat. No.: B12458993
M. Wt: 183.21 g/mol
InChI Key: HJXHERPOBSPVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl-5-methyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-5-methyl-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 1,3-diketones with hydrazines, followed by nitration to introduce the nitro group . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-5-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-tert-butyl-5-methyl-4-amino-1H-pyrazole .

Scientific Research Applications

1-tert-butyl-5-methyl-4-nitro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their activity and downstream pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-tert-butyl-5-methyl-4-nitro-1H-pyrazole include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and nitro groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

1-tert-butyl-5-methyl-4-nitropyrazole

InChI

InChI=1S/C8H13N3O2/c1-6-7(11(12)13)5-9-10(6)8(2,3)4/h5H,1-4H3

InChI Key

HJXHERPOBSPVEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.